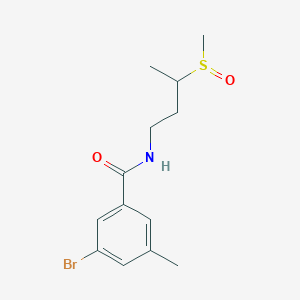
3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide involves the inhibition of the protein kinase CK2. This inhibition results in the disruption of various cellular processes that are dependent on CK2 activity, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide in lab experiments is its potent inhibitory activity against CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other cellular processes and signaling pathways. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide involves the reaction of 3-bromo-5-methylbenzoic acid with 3-methylsulfinyl-1-propylamine in the presence of thionyl chloride. This reaction results in the formation of the intermediate this compound, which is then purified by recrystallization.
Scientific Research Applications
3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth.
Properties
IUPAC Name |
3-bromo-5-methyl-N-(3-methylsulfinylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-6-11(8-12(14)7-9)13(16)15-5-4-10(2)18(3)17/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSJFBFMJZTMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCC(C)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)

![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
